1-(3-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom with a chlorophenyl group using suitable reagents and catalysts.
Attachment of the methoxypropyl group: This can be accomplished through nucleophilic substitution or other suitable reactions to introduce the methoxypropyl group.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents and catalysts.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in biological studies to investigate its effects on various biological systems and pathways.
Industry: It can be used in the development of new materials and products with specific properties and functions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents or functional groups.
This compound: This compound may have similar chemical properties but different biological activities or applications.
Properties
Molecular Formula |
C15H16ClN5O |
---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(3-methoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-22-7-3-6-17-14-13-9-20-21(15(13)19-10-18-14)12-5-2-4-11(16)8-12/h2,4-5,8-10H,3,6-7H2,1H3,(H,17,18,19) |
InChI Key |
CHEAPRXJUXDVEL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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